Cas no 2172570-40-8 (2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol)

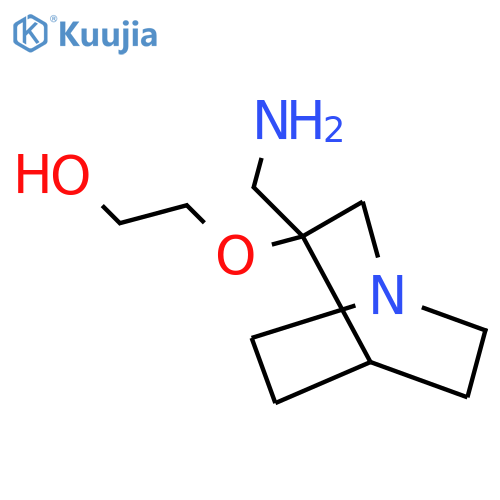

2172570-40-8 structure

商品名:2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol

2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1645650

- 2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol

- 2172570-40-8

- 2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol

-

- インチ: 1S/C10H20N2O2/c11-7-10(14-6-5-13)8-12-3-1-9(10)2-4-12/h9,13H,1-8,11H2

- InChIKey: HDBJCBXMTSNDEM-UHFFFAOYSA-N

- ほほえんだ: O(CCO)C1(CN)CN2CCC1CC2

計算された属性

- せいみつぶんしりょう: 200.152477885g/mol

- どういたいしつりょう: 200.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 58.7Ų

2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1645650-0.5g |

2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |

2172570-40-8 | 0.5g |

$739.0 | 2023-07-10 | ||

| Enamine | EN300-1645650-50mg |

2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |

2172570-40-8 | 50mg |

$647.0 | 2023-09-22 | ||

| Enamine | EN300-1645650-10.0g |

2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |

2172570-40-8 | 10.0g |

$3315.0 | 2023-07-10 | ||

| Enamine | EN300-1645650-1000mg |

2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |

2172570-40-8 | 1000mg |

$770.0 | 2023-09-22 | ||

| Enamine | EN300-1645650-0.1g |

2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |

2172570-40-8 | 0.1g |

$678.0 | 2023-07-10 | ||

| Enamine | EN300-1645650-100mg |

2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |

2172570-40-8 | 100mg |

$678.0 | 2023-09-22 | ||

| Enamine | EN300-1645650-5000mg |

2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |

2172570-40-8 | 5000mg |

$2235.0 | 2023-09-22 | ||

| Enamine | EN300-1645650-10000mg |

2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |

2172570-40-8 | 10000mg |

$3315.0 | 2023-09-22 | ||

| Enamine | EN300-1645650-0.05g |

2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |

2172570-40-8 | 0.05g |

$647.0 | 2023-07-10 | ||

| Enamine | EN300-1645650-500mg |

2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol |

2172570-40-8 | 500mg |

$739.0 | 2023-09-22 |

2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

2172570-40-8 (2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol) 関連製品

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量